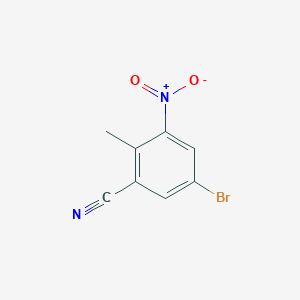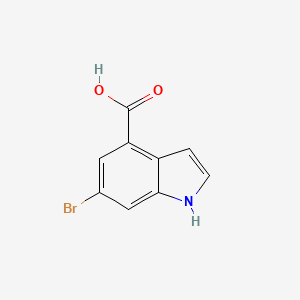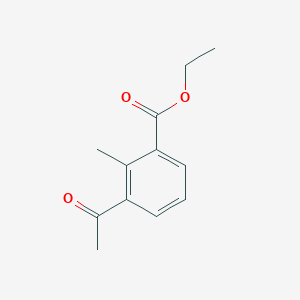![molecular formula C8H7BrN2 B1292637 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 958358-00-4](/img/structure/B1292637.png)
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” is a nitrogen-containing heterocyclic compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which is a biologically active scaffold containing pyrrole and pyrazine rings . The molecular formula of “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” is C8H7BrN2 .
科学的研究の応用
Antimicrobial Activity
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: derivatives have been explored for their potential as antimicrobial agents. The pyrrolopyrazine scaffold, to which this compound belongs, has shown effectiveness against various microbial strains. Researchers have synthesized numerous derivatives to test their efficacy in inhibiting microbial growth, with some compounds exhibiting promising results .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrolopyrazine derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, offering a new avenue for the treatment of chronic inflammatory diseases. The structural flexibility of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine allows for the optimization of its anti-inflammatory properties through medicinal chemistry approaches .
Antiviral Applications
Pyrrolopyrazine derivatives have been investigated for their antiviral activities. The ability of these compounds to interfere with viral replication makes them candidates for the development of new antiviral drugs. Research into the antiviral mechanisms of action for these derivatives is ongoing, with some showing inhibitory effects on key viral enzymes .
Antifungal Uses
Fungal infections pose a significant challenge due to the limited number of effective antifungal drugs. 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives are being studied for their antifungal properties. The goal is to develop compounds that can overcome drug resistance and provide more effective treatments for fungal diseases .
Antioxidant Effects
The antioxidant capacity of pyrrolopyrazine derivatives is another promising field. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases. By modifying the core structure of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine , researchers aim to enhance its antioxidant effects .
Antitumor and Kinase Inhibitory Activity
Pyrrolopyrazine derivatives, including 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine , have shown potential in cancer therapy. Their ability to inhibit kinases, which are often dysregulated in cancer, makes them valuable as antitumor agents. Studies are focused on understanding the structure-activity relationships to develop more potent and selective kinase inhibitors .
作用機序
Target of Action
The primary target of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs by forming a hydrogen bond with G485, a residue close to the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring . This interaction inhibits the receptor’s activity, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine disrupts these pathways, affecting various biological processes .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro studies have shown that 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
特性
IUPAC Name |
5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNOYGPTTTZOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646841 |
Source


|
| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
958358-00-4 |
Source


|
| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)




![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)
![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)
